N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide
Description
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-chlorophenyl group at the 1-position and a methylene bridge linking the tetrazole to a 3,5-dimethoxybenzamide moiety. The 3,5-dimethoxybenzamide fragment may contribute to hydrogen bonding and π-π stacking interactions, which are critical for target engagement in therapeutic contexts.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-14-7-11(8-15(9-14)26-2)17(24)19-10-16-20-21-22-23(16)13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVXFSILNRZUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Attachment of the Tetrazole Ring to the Benzamide Moiety: The tetrazole ring is then linked to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of the tetrazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce production costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Research Findings and Implications
- Tetrazole vs. Triazole : Tetrazoles are more metabolically stable due to their aromaticity, whereas triazoles often exhibit stronger hydrogen-bonding capacity .
- 4-Chlorophenyl Substituent : This group is a common pharmacophore in kinase inhibitors, enhancing hydrophobic interactions in ATP-binding pockets .
- Dimethoxybenzamide : The electron-rich methoxy groups may improve π-stacking with aromatic residues in target proteins, but their bulkiness could limit binding in sterically constrained active sites.
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features a tetrazole ring, a chlorophenyl group, and a methoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 364.82 g/mol. The presence of the tetrazole ring is particularly significant as it is known to enhance biological activity through various mechanisms.
Pharmacological Properties
Research indicates that compounds containing tetrazole rings often exhibit diverse pharmacological activities, including:
- Antimicrobial : Some derivatives have shown efficacy against various bacterial strains.
- Anticancer : Similar compounds have been linked to cytotoxic effects in cancer cell lines.
- Anti-inflammatory : Certain tetrazole-containing compounds exhibit anti-inflammatory properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
| N-(5-Aryl-tetrazol-1-yl)benzenesulfonamides | Variations in aryl groups | Diverse biological activities |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that tetrazoles may act as inhibitors or modulators of various enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was primarily linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies indicate that while the compound exhibits low acute toxicity in vitro, further in vivo studies are necessary to evaluate chronic exposure effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
